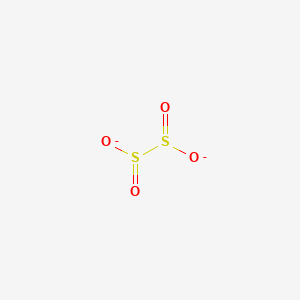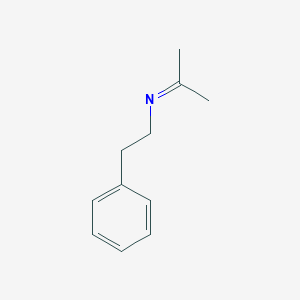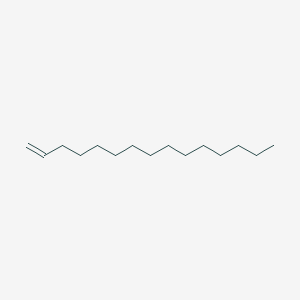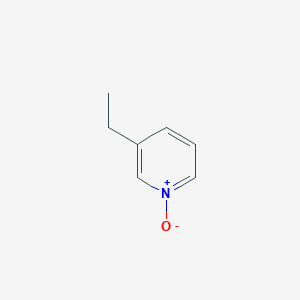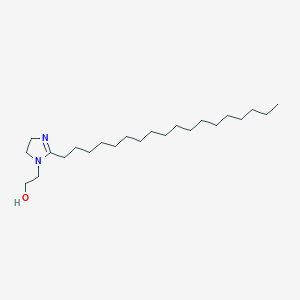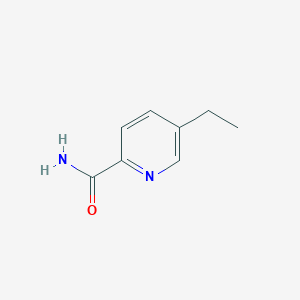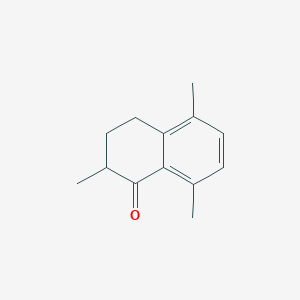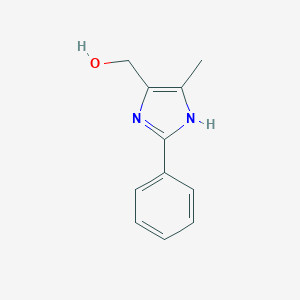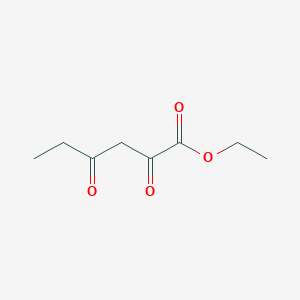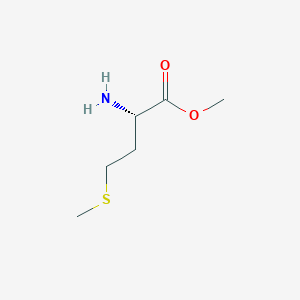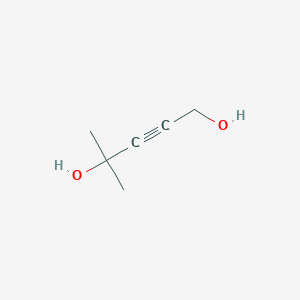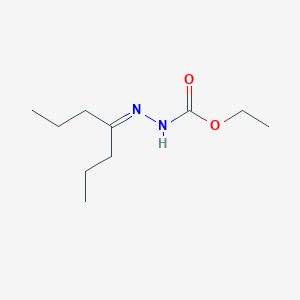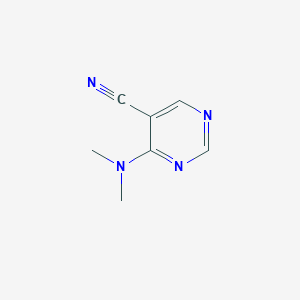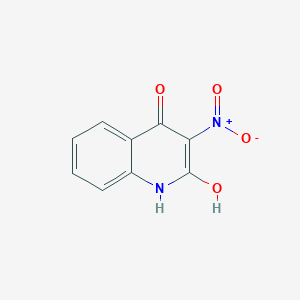
2,4-Dihydroxy-3-nitroquinoline
概要
説明
2,4-Dihydroxy-3-nitroquinoline is a chemical compound with the molecular formula C9H6N2O4 . It has a molecular weight of 206.16 . It is a quinoline derivative .
Molecular Structure Analysis
The InChI code for 2,4-Dihydroxy-3-nitroquinoline is 1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13) . The compound’s structure is based on a quinoline scaffold, which is a heterocyclic aromatic compound .Physical And Chemical Properties Analysis
The melting point of 2,4-Dihydroxy-3-nitroquinoline is 225 °C (decomposition) and its boiling point is predicted to be 414.6±45.0 °C . The compound has a predicted density of 1.61±0.1 g/cm3 and a predicted pKa of 4.50±1.00 .科学的研究の応用
Antiviral Research
Scientific Field
Virology
Application Summary
The antiviral properties of quinoline derivatives, including 2,4-Dihydroxy-3-nitroquinoline, are being explored, particularly against RNA viruses which are known to cause significant human diseases.
Methods of Application
In vitro assays using viral cultures are conducted to assess the inhibitory effects of the compound on viral replication. The compound’s efficacy is measured by its ability to reduce viral load in the culture.
Results
Preliminary results have shown that 2,4-Dihydroxy-3-nitroquinoline can inhibit the replication of certain viruses, suggesting its potential as an antiviral agent .
Neuroprotective Effects
Scientific Field
Neurology
Application Summary
Research into the neuroprotective effects of 2,4-Dihydroxy-3-nitroquinoline is based on its potential to protect neuronal cells against damage or degeneration.
Methods of Application
Neuroprotective effects are typically evaluated using cell-based assays where neuronal cells are exposed to neurotoxic compounds, followed by treatment with 2,4-Dihydroxy-3-nitroquinoline to observe any protective effects.
Results
Studies indicate that the compound may help in reducing neuronal damage, which is promising for the treatment of neurodegenerative diseases .
Antioxidant Capacity
Scientific Field
Biochemistry
Application Summary
The antioxidant capacity of 2,4-Dihydroxy-3-nitroquinoline is of interest due to its potential to neutralize free radicals and reduce oxidative stress.
Methods of Application
The compound’s antioxidant activity is assessed using assays that measure its ability to scavenge free radicals or inhibit lipid peroxidation in biological systems.
Results
The compound has demonstrated a significant antioxidant capacity, which could be beneficial in preventing or treating diseases associated with oxidative stress .
Anti-HIV Activity
Scientific Field
Infectious Diseases
Application Summary
Given the ongoing search for effective HIV treatments, 2,4-Dihydroxy-3-nitroquinoline has been studied for its potential to inhibit HIV replication.
Methods of Application
The compound’s anti-HIV activity is tested using HIV-infected cell lines, where its effect on viral load and replication is monitored.
Results
There is evidence to suggest that 2,4-Dihydroxy-3-nitroquinoline can reduce HIV replication, highlighting its potential as an anti-HIV agent .
Chemical Synthesis and Drug Development
Scientific Field
Medicinal Chemistry
Application Summary
2,4-Dihydroxy-3-nitroquinoline is also utilized in the synthesis of new chemical entities that could lead to the development of novel drugs.
Methods of Application
The compound is used as a building block in chemical reactions to synthesize new molecules. Its reactivity and interactions with other chemical entities are studied to create compounds with desired pharmacological properties.
Results
The use of 2,4-Dihydroxy-3-nitroquinoline in chemical synthesis has led to the creation of various compounds with potential therapeutic applications .
Safety And Hazards
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many publications reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on the synthesis of functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .
特性
IUPAC Name |
4-hydroxy-3-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZUGBYEPDMAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715674 | |
| Record name | 4-Hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-3-nitroquinoline | |
CAS RN |
15151-57-2 | |
| Record name | 4-Hydroxy-3-nitro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15151-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70715674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3-nitro-2(1H)-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




